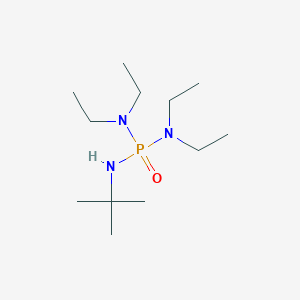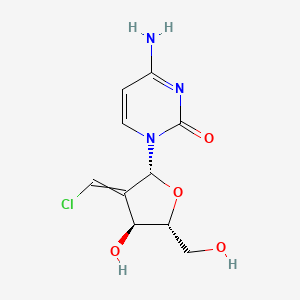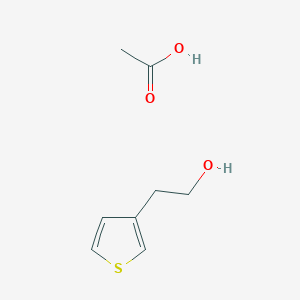
Acetic acid;2-thiophen-3-ylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-thiophen-3-ylethanol is an organosulfur compound that combines the properties of acetic acid and thiophene derivatives This compound is characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-thiophen-3-ylethanol typically involves the reaction of thiophene derivatives with acetic acid or its derivatives. One common method is the Grignard reaction, where a thiophene derivative reacts with a Grignard reagent followed by the addition of acetic acid. Another method involves the use of thiophene-2-acetic acid as a starting material, which can be further modified to introduce the ethanol group.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. The Paal-Knorr synthesis is another significant method, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide in an acidic medium to form thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-thiophen-3-ylethanol undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products
The major products formed from these reactions include nitrothiophenes, sulfonated thiophenes, and halogenated thiophenes, which have various applications in pharmaceuticals and materials science.
Scientific Research Applications
Acetic acid;2-thiophen-3-ylethanol has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex thiophene derivatives.
Biology: Thiophene derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Some thiophene derivatives are used in the development of pharmaceuticals, such as antibiotics and anti-inflammatory drugs.
Industry: Thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and dyes
Mechanism of Action
The mechanism of action of acetic acid;2-thiophen-3-ylethanol involves its interaction with various molecular targets. The thiophene ring can participate in electron-rich aromatic interactions, making it a potential candidate for binding to biological macromolecules. The acetic acid moiety can undergo nucleophilic acyl substitution reactions, which are important in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-acetic acid: Another thiophene derivative with similar properties but different substitution patterns.
Thiophene-3-acetic acid: An isomer of thiophene-2-acetic acid with the carboxyl group at a different position
Uniqueness
Acetic acid;2-thiophen-3-ylethanol is unique due to the presence of both acetic acid and thiophene moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
168985-50-0 |
|---|---|
Molecular Formula |
C8H12O3S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
acetic acid;2-thiophen-3-ylethanol |
InChI |
InChI=1S/C6H8OS.C2H4O2/c7-3-1-6-2-4-8-5-6;1-2(3)4/h2,4-5,7H,1,3H2;1H3,(H,3,4) |
InChI Key |
HVXBFXZWNBEKNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CSC=C1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)
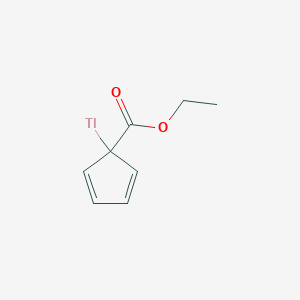
![N-Cyano-N''-[(4-methylphenyl)methyl]guanidine](/img/structure/B14263521.png)
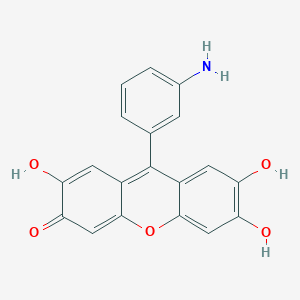
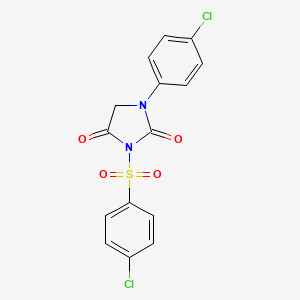
![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)
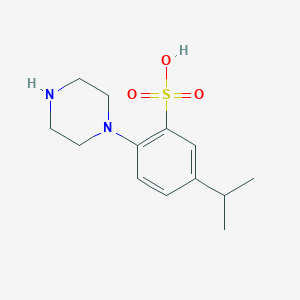
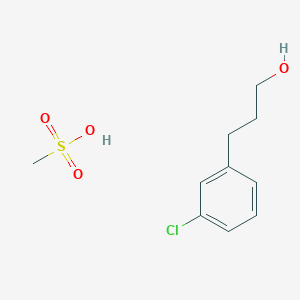
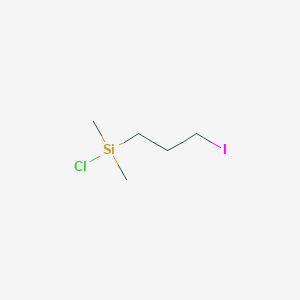

dimethyl-](/img/structure/B14263596.png)
